molecular formula C22H25N3O7S B4020631 methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B4020631
M. Wt: 475.5 g/mol
InChI Key: BSQZIJQWNAKCAC-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine from catechol and ethylene glycol under acidic conditions.

    Sulfonamide Formation: The benzodioxin derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to form the sulfonamide intermediate.

    Piperidine Substitution: The sulfonamide intermediate is further reacted with piperidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperidine ring.

    Carbamate Formation: Finally, the compound is treated with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

methyl N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-30-22(27)24-16-4-7-18(8-5-16)33(28,29)25-10-2-3-15(14-25)21(26)23-17-6-9-19-20(13-17)32-12-11-31-19/h4-9,13,15H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQZIJQWNAKCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Reactant of Route 3
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Reactant of Route 6
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methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

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